4-(4-Ethylphenyl)butanoic acid
Overview
Description
4-(4-Ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 4-ethylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Biochemical Pathways
It is known that certain metabolites such as p-cresol sulfate and 4-ethylphenyl sulfate, which are associated with autism spectrum disorders, originate from bacterially produced p-cresol and 4-ethylphenol .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
It is suggested that dust formation should be avoided and that the compound should be stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-ethylphenyl is coupled with a butanoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(4-ethylphenyl)butanone or this compound derivatives.
Reduction: Formation of 4-(4-ethylphenyl)butanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(4-Ethylphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: Similar structure but lacks the ethyl group on the phenyl ring.
4-(4-Methylphenyl)butanoic acid: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.
4-(4-Chlorophenyl)butanoic acid: Similar structure with a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
4-(4-Ethylphenyl)butanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interaction with biological targets.
Properties
IUPAC Name |
4-(4-ethylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWSFCOUZYCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282802 | |
Record name | 4-(4-ethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-53-8 | |
Record name | 5467-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-ethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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